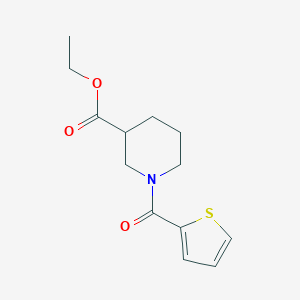

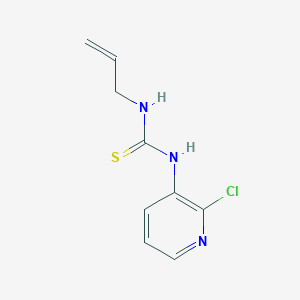

![molecular formula C26H27N3O2 B262355 N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide, also known as BMS-512148, is a small molecule inhibitor of the hepatitis C virus (HCV) NS3 protease. It was developed by Bristol-Myers Squibb as a potential treatment for HCV infection. In

Mécanisme D'action

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide is a competitive inhibitor of the HCV NS3 protease. The NS3 protease is responsible for cleaving the viral polyprotein into individual functional proteins, which are required for viral replication. This compound binds to the active site of the NS3 protease and prevents it from cleaving the polyprotein, thereby inhibiting viral replication.

Biochemical and Physiological Effects:

This compound has been shown to have a favorable pharmacokinetic profile in animals, with good oral bioavailability and a long half-life. In addition, this compound has been shown to be well-tolerated in animals, with no significant adverse effects observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide is its broad-spectrum activity against a range of HCV genotypes, including those that are resistant to other HCV protease inhibitors. In addition, this compound has a favorable pharmacokinetic profile, which makes it a suitable candidate for oral administration. However, one limitation of this compound is its relatively low potency compared to other HCV protease inhibitors, which may limit its efficacy in clinical settings.

Orientations Futures

For the development of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide include optimization of its potency and pharmacokinetic profile, as well as evaluation of its safety and efficacy in clinical trials. In addition, this compound may have potential applications in the treatment of other viral infections, such as dengue fever and Zika virus. Further research is needed to explore these potential applications.

Méthodes De Synthèse

The synthesis of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide involves several steps. The first step is the preparation of the key intermediate, 2-methyl-N-(2-nitrophenyl)benzamide, which is obtained by reacting 2-methylbenzoyl chloride with 2-nitroaniline in the presence of a base. The second step involves the reduction of the nitro group to an amine using a reducing agent such as palladium on carbon. The third step is the introduction of the benzylpiperazine moiety, which is accomplished by reacting the amine with benzylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Finally, the carbonyl group is introduced by reacting the amine with phosgene in the presence of a base.

Applications De Recherche Scientifique

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential as a treatment for HCV infection. In vitro studies have shown that this compound is a potent inhibitor of the HCV NS3 protease, which is essential for viral replication. In addition, this compound has been shown to have activity against a broad range of HCV genotypes, including those that are resistant to other HCV protease inhibitors. Animal studies have also demonstrated the efficacy of this compound in reducing viral load in HCV-infected chimpanzees.

Propriétés

Formule moléculaire |

C26H27N3O2 |

|---|---|

Poids moléculaire |

413.5 g/mol |

Nom IUPAC |

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-methylbenzamide |

InChI |

InChI=1S/C26H27N3O2/c1-20-9-5-6-12-22(20)25(30)27-24-14-8-7-13-23(24)26(31)29-17-15-28(16-18-29)19-21-10-3-2-4-11-21/h2-14H,15-19H2,1H3,(H,27,30) |

Clé InChI |

ZTSLOIQXCGHIAA-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

SMILES canonique |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

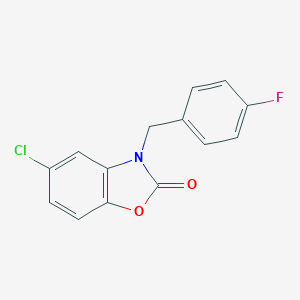

![6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one](/img/structure/B262272.png)

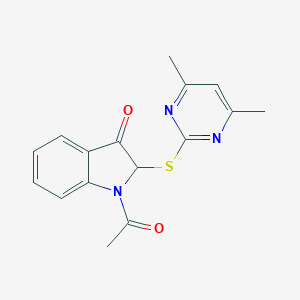

![2-({2-Chloro-5-[(2-{4-nitrophenyl}-2-oxoethyl)sulfanyl]phenyl}sulfanyl)-1-{4-nitrophenyl}ethanone](/img/structure/B262278.png)

![Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate](/img/structure/B262279.png)

![2-{[(4-fluorophenyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B262281.png)

![Methyl 3-{[(4-chloroanilino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B262289.png)

![2-(3-Methylphenyl)-1-oxo-1,2-dihydro[1,2,4]triazino[4,5-a]benzimidazole-4-carbonitrile](/img/structure/B262301.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide](/img/structure/B262305.png)